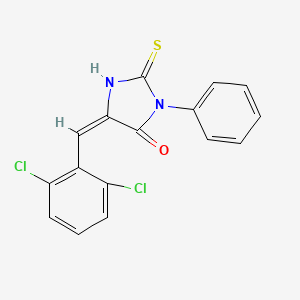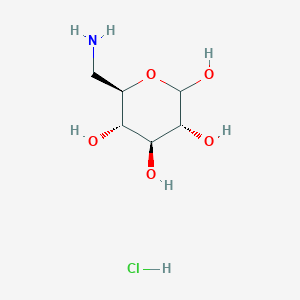
6-Amino-6-deoxy-D-glucopyranose, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-6-deoxy-D-glucopyranose, hydrochloride is a compound with the molecular formula C₆H₁₃NO₅·ClH and a molecular weight of 215.63 g/mol . It is an aminosugar derived from glucose, where the hydroxyl group at the sixth position is replaced by an amino group. This compound is commonly used in carbohydrate chemistry and has various applications in scientific research and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-6-deoxy-D-glucopyranose, hydrochloride typically involves the reduction of 6-Azido-6-deoxy-D-glucopyranose. This reduction is carried out using hydrogen in the presence of palladium on activated carbon as a catalyst in a methanol-water mixture. The resulting amine is then treated with hydrogen chloride to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same reduction and hydrochloride formation steps, with optimizations for yield and purity .
化学反応の分析
Types of Reactions
6-Amino-6-deoxy-D-glucopyranose, hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced further to form derivatives with different functional groups.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives from oxidation, reduced amines from reduction, and substituted derivatives from substitution reactions .
科学的研究の応用
6-Amino-6-deoxy-D-glucopyranose, hydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 6-Amino-6-deoxy-D-glucopyranose, hydrochloride involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. This compound can modulate carbohydrate metabolism and enzyme functions by acting as a substrate or inhibitor .
類似化合物との比較
Similar Compounds
6-Amino-6-deoxy-D-glucose: Similar structure but without the hydrochloride salt.
6-Azido-6-deoxy-D-glucopyranose: Precursor in the synthesis of 6-Amino-6-deoxy-D-glucopyranose, hydrochloride.
6-Deoxy-D-glucose: Lacks the amino group, making it less reactive in certain chemical reactions.
Uniqueness
This compound is unique due to its amino group at the sixth position, which imparts distinct chemical reactivity and biological activity. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications .
特性
分子式 |
C6H14ClNO5 |
|---|---|
分子量 |
215.63 g/mol |
IUPAC名 |
(3R,4S,5S,6R)-6-(aminomethyl)oxane-2,3,4,5-tetrol;hydrochloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-1-2-3(8)4(9)5(10)6(11)12-2;/h2-6,8-11H,1,7H2;1H/t2-,3-,4+,5-,6?;/m1./s1 |
InChIキー |
GHQIWWAEPCTDEU-BMZZJELJSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)O)O)N.Cl |
正規SMILES |
C(C1C(C(C(C(O1)O)O)O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


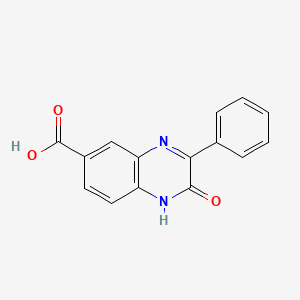
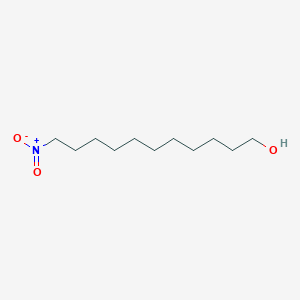
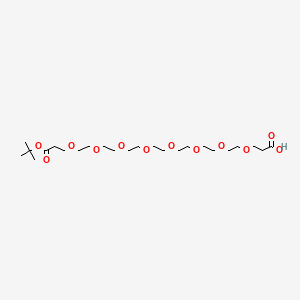
![3-Methyl-1-[1-(3-(trifluoromethyl)phenyl)cyclobutyl]-1-butylamine](/img/structure/B13714498.png)
![1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13714499.png)
![4-[(E)-methoxyiminomethyl]-2-(trideuteriomethoxy)phenol](/img/structure/B13714507.png)
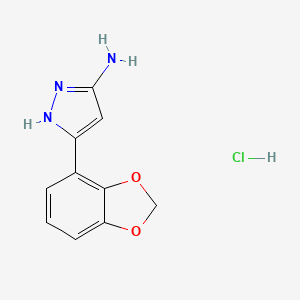
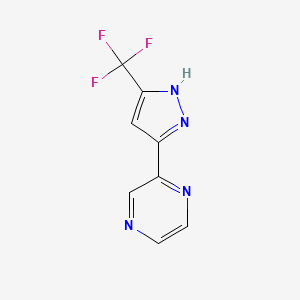
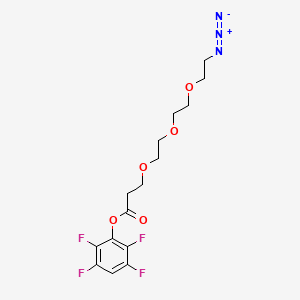
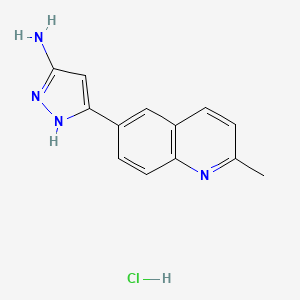
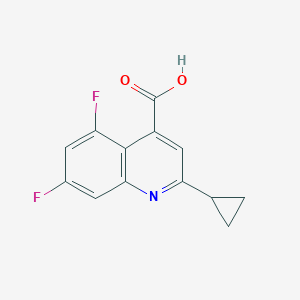
![N-[2-(2-methoxyethoxy)ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13714552.png)
![6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13714557.png)
